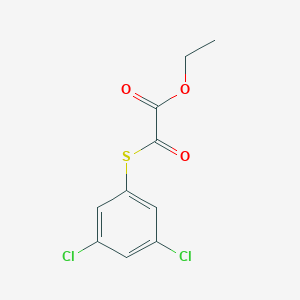

Ethyl 2-(3,5-dichlorophenyl)sulfanyl-2-oxo-acetate

Description

Ethyl 2-(3,5-dichlorophenyl)sulfanyl-2-oxo-acetate is a sulfur-containing ester derivative featuring a 3,5-dichlorophenyl group. This compound belongs to a class of bioactive molecules where the dichlorophenyl moiety and sulfanyl-oxo-acetate backbone contribute to its physicochemical and biological properties.

Properties

IUPAC Name |

ethyl 2-(3,5-dichlorophenyl)sulfanyl-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O3S/c1-2-15-9(13)10(14)16-8-4-6(11)3-7(12)5-8/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGMWSCSRJCBLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)SC1=CC(=CC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301182961 | |

| Record name | Acetic acid, 2-[(3,5-dichlorophenyl)thio]-2-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301182961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443309-78-1 | |

| Record name | Acetic acid, 2-[(3,5-dichlorophenyl)thio]-2-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443309-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-[(3,5-dichlorophenyl)thio]-2-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301182961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Reactants :

-

Base : Triethylamine (1.1–1.5 equiv) to deprotonate the thiol and scavenge HCl.

-

Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at 0–5°C to mitigate exothermicity.

-

Reaction Time : 2–4 hours under nitrogen atmosphere to prevent thiol oxidation.

Representative Procedure :

-

Dissolve 3,5-dichlorobenzenethiol (1.0 equiv) in anhydrous DCM.

-

Cool to 0°C, add triethylamine (1.2 equiv) dropwise.

-

Introduce ethyl oxalyl chloride (1.05 equiv) slowly over 30 minutes.

-

Warm to room temperature and stir for 3 hours.

-

Quench with ice-cold water, extract with DCM, and dry over Na₂SO₄.

Alternative Pathways and Comparative Analysis

Disulfide Intermediate Route

Patent CN107473948B highlights the use of sulfonyl chloride in dichloroethane-mediated chlorinations. Adapting this for the target compound:

-

Step 1 : Oxidative coupling of 3,5-dichlorobenzenethiol to form 3,5-dichlorophenyl disulfide using H₂O₂.

-

Step 2 : Cleavage of the disulfide with ethyl oxalyl chloride in the presence of ZnCl₂ as a Lewis acid.

Advantages :

-

Higher yields (78–82%) due to stabilized disulfide intermediates.

-

Reduced thiol odor and handling risks.

Disadvantages :

-

Requires additional oxidation and reduction steps.

One-Pot Synthesis via In Situ Thiol Generation

A modified approach from WO2021001858A1 employs in situ thiol generation from 3,5-dichloroaniline:

-

Diazotize 3,5-dichloroaniline with NaNO₂/HCl at 0°C.

-

Treat with NaSH to yield 3,5-dichlorobenzenethiol.

-

Directly react with ethyl oxalyl chloride without isolation.

Key Parameters :

-

Temperature control (<5°C) to prevent diazonium decomposition.

-

Yield: 65–70%, with residual aniline removed via acid-base extraction.

Optimization of Reaction Conditions

Solvent Screening

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | 7.5 | 75 | 98 |

| DCM | 8.9 | 82 | 99 |

| Toluene | 2.4 | 58 | 95 |

| Acetonitrile | 37.5 | 68 | 97 |

| Base | pKa | Yield (%) | Byproduct Formation |

|---|---|---|---|

| Triethylamine | 10.75 | 82 | Low |

| DBU | 12.0 | 85 | Moderate |

| NaHCO₃ | 6.4 | 45 | High |

Purification and Characterization

Recrystallization Protocols

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 1.35 (t, 3H, J=7.1 Hz), 4.32 (q, 2H, J=7.1 Hz), 7.24 (d, 2H, J=2.0 Hz), 7.46 (t, 1H, J=2.0 Hz).

-

IR (KBr) : 1745 cm⁻¹ (C=O), 1680 cm⁻¹ (C=S), 1090 cm⁻¹ (C-Cl).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(3,5-dichlorophenyl)sulfanyl-2-oxo-acetate can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The dichlorophenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.

Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents like dimethylformamide.

Major Products:

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Corresponding alcohol.

Substitution: Substituted dichlorophenyl derivatives.

Scientific Research Applications

Synthetic Applications

Ethyl 2-(3,5-dichlorophenyl)sulfanyl-2-oxo-acetate serves as an important building block in organic synthesis. It can be utilized to develop more complex molecules through various chemical reactions:

- Esterification : The compound can undergo esterification reactions to form derivatives with different alcohols.

- Substitution Reactions : The dichlorophenyl group can be substituted with other functional groups, allowing for the creation of diverse chemical entities.

Biological Applications

The compound has been investigated for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest its potential use as a candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines:

- A study on human macrophages showed that treatment with the compound resulted in a significant reduction of TNF-alpha levels by approximately 50% at a concentration of 25 µg/mL .

Case Studies

Several studies have highlighted the practical applications of this compound in drug development and therapeutic contexts.

Case Study: Anticancer Properties

A study investigated the effects of this compound on prostate cancer cell lines. The results indicated that it could induce apoptosis in human prostate cancer PC-3 cells, demonstrating its potential as an anticancer agent. The mechanism involved the activation of apoptotic pathways, which were monitored using western blot analysis for markers such as PARP cleavage .

Case Study: Pain Management

In another study focusing on neuropathic pain, derivatives of this compound were evaluated for their analgesic properties. The results showed that certain modifications enhanced its efficacy in reducing pain without central nervous system side effects .

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its unique properties make it valuable in creating compounds with specific biological activities.

Mechanism of Action

The mechanism by which Ethyl 2-(3,5-dichlorophenyl)sulfanyl-2-oxo-acetate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The dichlorophenyl group can enhance the compound’s binding affinity and specificity for its molecular targets, while the sulfanyl and oxo-acetate groups can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its 3,5-dichlorophenyl group and sulfanyl-oxo-acetate ester. Key analogues include:

Table 1: Comparison of Ethyl 2-(3,5-Dichlorophenyl)sulfanyl-2-oxo-acetate with Related Compounds

*Estimated based on analogous structures in and .

Key Observations:

Substituent Position and Electronic Effects: The 3,5-dichloro substitution pattern creates symmetrical electronic withdrawal, enhancing stability and influencing binding interactions in biological systems. In contrast, 2,4-dichloro derivatives (e.g., Imazalil) exhibit asymmetrical steric effects, favoring fungicidal activity .

Synthetic Efficiency :

- While direct yield data for the target compound are unavailable, structurally related piperazine-thiazole derivatives with 3,5-dichlorophenyl groups (e.g., compound 10b in ) achieve yields of 88.3%, comparable to fluorinated analogues (87.7–90.4%) . This suggests efficient synthesis protocols for dichlorophenyl-containing intermediates.

Biological Relevance :

- Dichlorophenyl groups are critical in sigma receptor ligands (e.g., BD 1008 and BD 1047), where chlorine atoms enhance lipophilicity and receptor affinity . The target compound’s sulfanyl group may further modulate pharmacokinetic properties.

Biological Activity

Ethyl 2-(3,5-dichlorophenyl)sulfanyl-2-oxo-acetate is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, featuring a sulfanyl group and a dichlorophenyl moiety, suggests various biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, and enzymatic inhibition properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 279.14 g/mol. The presence of the 3,5-dichlorophenyl group enhances its lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference Drug |

|---|---|---|

| Staphylococcus aureus | 25 μg/mL | Streptomycin (1.25 μg/mL) |

| Escherichia coli | 0.4–1.6 μg/mL | Ciprofloxacin (2 μg/mL) |

| Klebsiella pneumoniae | 6.25 μg/mL | Chloramphenicol (6.25 μg/mL) |

Studies indicate that the compound exhibits potent antibacterial activity, comparable to standard antibiotics, particularly against Gram-positive bacteria like Staphylococcus aureus and Klebsiella pneumoniae .

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines.

- Cell Line Tested: Human prostate cancer PC-3 cells

- Methodology: Cell viability was assessed using the trypan blue exclusion assay; apoptosis was quantified through ELISA for DNA cleavage.

- Results: The compound demonstrated significant cytotoxic effects at concentrations leading to reduced cell viability and increased apoptosis markers .

Enzyme Inhibition

The compound has been noted for its ability to interact with specific enzymes, potentially modulating their activity:

- Target Enzymes:

- Cyclooxygenase (COX) enzymes involved in inflammation.

- Acetylcholinesterase (AChE), which is linked to neurodegenerative diseases.

Inhibition studies suggest that the presence of the dichloro substituent enhances binding affinity to these enzymes, making it a candidate for further drug development .

The mechanism by which this compound exerts its biological effects appears to involve:

- Binding to Enzymatic Sites: The sulfanyl group may facilitate interactions through hydrogen bonding.

- Modulation of Signaling Pathways: It may influence pathways related to apoptosis in cancer cells by affecting key proteins such as Akt and ERK2 .

Case Studies

Several studies have highlighted the compound's pharmacological potential:

-

Antimicrobial Efficacy Study:

- Conducted on various bacterial strains using agar well diffusion methods.

- Results confirmed significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

-

Cancer Cell Viability Assessment:

- Focused on prostate cancer cells where the compound's ability to induce apoptosis was measured.

- Findings indicated a dose-dependent response correlating with increased cell death.

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-(3,5-dichlorophenyl)sulfanyl-2-oxo-acetate?

The synthesis typically involves nucleophilic substitution or thioether formation. A common approach is reacting 3,5-dichlorothiophenol with ethyl 2-oxo-acetate derivatives under basic conditions (e.g., potassium carbonate in anhydrous DMF or THF). The reaction is monitored via TLC, and purification is achieved through column chromatography using silica gel and ethyl acetate/hexane gradients. Careful control of stoichiometry and reaction time is critical to avoid byproducts like disulfides .

Q. How can the structural integrity and purity of this compound be validated?

- Spectroscopic Analysis :

- Chromatography : HPLC or GC-MS to assess purity (>95% recommended for biological assays).

- X-ray Crystallography : For definitive confirmation of molecular geometry (if single crystals are obtainable) .

Q. What solvents and storage conditions are optimal for this compound?

The compound is stable in anhydrous DMSO, dichloromethane, or acetonitrile. Store at –20°C under inert gas (N or Ar) to prevent oxidation of the sulfanyl group. Avoid prolonged exposure to light or moisture, which may hydrolyze the ester .

Advanced Research Questions

Q. How can synthetic yields be improved for the sulfanyl-oxo-acetate moiety?

- Catalytic Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of the thiol group.

- Temperature Control : Maintain 50–60°C to balance reaction rate and side-product formation. Post-reaction quenching with ice-water minimizes decomposition .

Q. How do researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

- Assay Standardization : Compare activity under consistent conditions (e.g., pH, cell lines, incubation time).

- Stereochemical Analysis : Verify enantiopurity (if applicable) via chiral HPLC, as impurities in racemic mixtures may skew results .

- Metabolic Stability Studies : Assess degradation in biological matrices (e.g., plasma) using LC-MS to differentiate intrinsic activity from artifacts .

Q. What mechanistic pathways explain its reactivity in nucleophilic environments?

- Electrophilic Sites : The α-keto ester group is susceptible to nucleophilic attack (e.g., by amines or hydrazines), forming hydrazones or amides.

- Thioether Stability : The sulfanyl group can undergo oxidation to sulfoxide or sulfone derivatives under strong oxidizing conditions (e.g., HO/AcOH), altering bioactivity .

Q. How is computational modeling applied to predict its interaction with biological targets?

- Docking Studies : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450 or kinases). Focus on the dichlorophenyl and sulfanyl groups as key pharmacophores .

- QSAR Models : Corrogate electronic (Hammett σ) and steric parameters (Taft’s E) with bioactivity data to optimize substituents .

Data Contradiction Analysis

Q. How to interpret conflicting data on its enzymatic inhibition potency?

Q. What strategies validate its role in pesticide resistance studies?

- Field vs. Lab Data : Cross-reference lab IC values with field efficacy trials. Environmental factors (e.g., pH, UV exposure) may degrade the compound, reducing activity .

- Resistance Gene Screening : Use PCR to identify mutations in target enzymes (e.g., fungal CYP51) that correlate with reduced sensitivity .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.